2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
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Overview
Description
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a complex organic compound that features a combination of sulfonyl, phenyl, pyridinyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Isopropylsulfonyl Phenyl Intermediate: This step involves the sulfonylation of a phenyl ring with isopropylsulfonyl chloride under basic conditions.
Coupling with Piperidinyl Ethanone: The intermediate is then coupled with a piperidinyl ethanone derivative through a nucleophilic substitution reaction.
Introduction of the Pyridinyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl and pyridinyl derivatives.
Scientific Research Applications
2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of new materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfonyl and pyridinyl groups are likely involved in key interactions with the target molecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Methylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- 2-(4-(Ethylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
- 2-(4-(Propylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone
Uniqueness
The uniqueness of 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The isopropylsulfonyl group, in particular, may provide unique steric and electronic effects that differentiate it from similar compounds.
Biological Activity
The compound 2-(4-(Isopropylsulfonyl)phenyl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Isopropylsulfonyl group : Known for its ability to enhance solubility and bioavailability.
- Phenyl and pyridinyl moieties : These aromatic rings are often associated with biological activity, particularly in drug design.
- Piperidinyl group : This cyclic amine is frequently found in many pharmaceuticals due to its favorable pharmacokinetic properties.
Molecular Formula
The molecular formula of the compound is C20H26N2O3S, with a molecular weight of approximately 378.5 g/mol.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study on related pyridyl derivatives indicated that certain modifications could enhance antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 3.09 to 500 µg/mL .
Antioxidant Activity
The antioxidant potential of related compounds has also been documented. For instance, derivatives featuring pyridyl groups demonstrated remarkable antioxidant activity, which is crucial for mitigating oxidative stress in various biological systems . The DPPH radical scavenging assay is commonly used to evaluate such activity, and compounds with similar structures have shown promising results.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with specific biological targets involved in signaling pathways related to inflammation and cancer proliferation. Compounds with similar piperidine structures have been noted for their ability to inhibit pathways such as PI3K/AKT/mTOR, which play a significant role in cancer cell growth and survival .
Study on Anticancer Properties
A notable study investigated the effects of a structurally similar compound on BRCA-deficient cancer cells. The results indicated that the compound inhibited PARP (poly(ADP-ribose) polymerase) activity with an IC50 value of approximately 4 nM, showcasing its potential as an anticancer agent . This suggests that similar derivatives may hold therapeutic promise in treating specific types of cancers.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfonylphenyl)-1-(3-pyridin-4-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16(2)28(25,26)20-7-5-17(6-8-20)14-21(24)23-13-3-4-19(15-23)27-18-9-11-22-12-10-18/h5-12,16,19H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYBDDMXXJGELC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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